REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)=O)=[CH:5][CH:4]=1.O1CCC[CH2:21]1.O.Cl>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)=[CH2:21])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)N(C)C)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the whole matter was stirred for one hour at a temperature of 40° to 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Separately, a solution was prepared
|
Type
|
ADDITION
|
Details
|
the solution was slowly added to the liquid reaction mixture
|
Type
|
STIRRING
|
Details
|
the acidified mixture was stirred for a whole at 80° C.
|
Type
|
CUSTOM
|
Details
|
separated into an aqueous layer
|
Type
|
ADDITION
|
Details
|
After adding activated carbon to the toluene layer
|
Type
|
FILTRATION
|
Details
|
filtering the layer while hot, toluene
|
Type
|
DISTILLATION
|
Details
|
was distilled off from the filtrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |